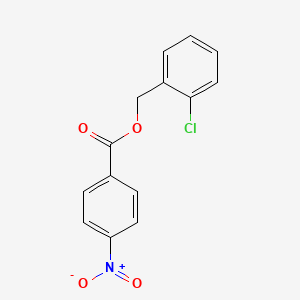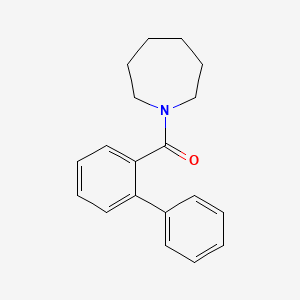
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate, also known as TDPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TDPC belongs to the class of isoindoline derivatives and is known for its unique chemical structure and mechanism of action.
Mecanismo De Acción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate exerts its therapeutic effects by acting on the central nervous system. It is known to modulate the activity of neurotransmitters, such as dopamine, serotonin, and glutamate. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate also inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain perception, and improve cognitive function. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its unique chemical structure, well-established synthesis method, and known mechanism of action. However, its limitations include its relatively low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is needed to fully understand the therapeutic potential of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate and its underlying mechanisms of action.
Métodos De Síntesis
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with 3-chlorophthalic anhydride, followed by the reaction with an amine derivative. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4S/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-5-3-6-13(11-12)24-19(23)16-9-4-10-25-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAYZRHMTYAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)





amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)




